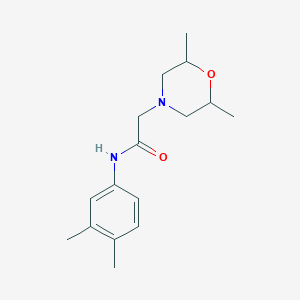
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. In
作用機序
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide works by activating the immune system to attack cancer cells. It binds to a protein called STING (Stimulator of Interferon Genes) which triggers the production of interferons and other cytokines that activate immune cells. This leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It increases the production of cytokines and chemokines, which are involved in immune responses. It also activates the NF-κB pathway, which is important for inflammation and cell survival. Additionally, this compound has been shown to have anti-inflammatory effects in certain contexts.
実験室実験の利点と制限
One advantage of using 2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide in lab experiments is its specificity for activating the STING pathway. This allows researchers to study the effects of STING activation on immune responses and cancer cell death. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the development of more potent and soluble analogs of this compound. Additionally, researchers are interested in studying the effects of this compound on other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, this compound is a synthetic compound with promising anti-cancer properties. Its mechanism of action involves activating the immune system to attack cancer cells. This compound has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research will focus on its potential use in combination with other cancer treatments and its effects on other diseases.
合成法
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide is synthesized through a multi-step process starting with 3,4-dimethylbenzaldehyde and morpholine. The final step involves the reaction of 2,6-dimethyl-4-nitrophenylacetyl chloride with the intermediate product to form this compound.
科学的研究の応用
2-(2,6-dimethyl-4-morpholinyl)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are critical processes for tumor growth and survival. This compound has been tested in preclinical studies and clinical trials for various types of cancer, including lung, prostate, and colon cancer.
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-6-15(7-12(11)2)17-16(19)10-18-8-13(3)20-14(4)9-18/h5-7,13-14H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABOJCIAYPMHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

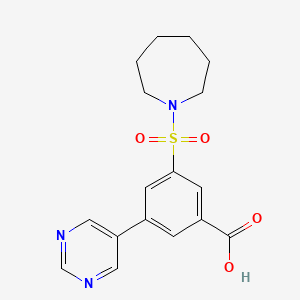
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5496430.png)
![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5496431.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5496438.png)
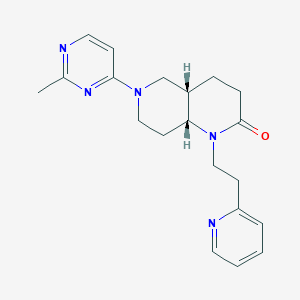
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5496447.png)
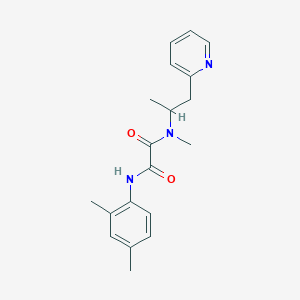
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-nitro-2-furyl)acrylonitrile](/img/structure/B5496453.png)
![3-[(1H-1,2,4-triazol-3-ylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5496458.png)
![N-(3-methoxypropyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5496463.png)
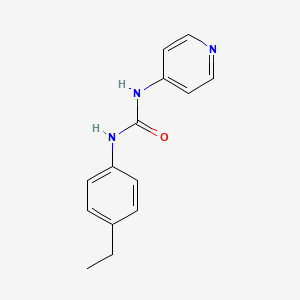

![N,N-dimethyl-7-(4-methyl-1-naphthoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496480.png)
